molecular formula C7H15N3O B2766228 2-(4-Aminopiperidin-1-yl)acetamide CAS No. 882562-51-8

2-(4-Aminopiperidin-1-yl)acetamide

Cat. No.: B2766228
CAS No.: 882562-51-8
M. Wt: 157.217
InChI Key: JWRVCVWALQWYIJ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)acetamide is an organic compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and features an amino group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)acetamide typically involves the reaction of 4-aminopiperidine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction with Acetic Anhydride

    • 4-Aminopiperidine is reacted with acetic anhydride in the presence of a base such as pyridine.
    • The reaction mixture is stirred at room temperature for several hours.
    • The product is then purified by recrystallization or column chromatography.
  • Reaction with Acetyl Chloride

    • 4-Aminopiperidine is reacted with acetyl chloride in the presence of a base such as triethylamine.
    • The reaction is typically carried out at low temperatures to prevent side reactions.
    • The product is purified using standard purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)acetamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
    • Oxidation typically leads to the formation of corresponding amides or carboxylic acids.
  • Reduction

    • Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
    • This reaction results in the formation of the corresponding amine.
  • Substitution

    • The amino group in this compound can undergo nucleophilic substitution reactions.
    • Common reagents for substitution include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Amides, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amides or piperidine derivatives.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)acetamide has several applications in scientific research:

  • Medicinal Chemistry

    • It is used as an intermediate in the synthesis of pharmaceutical compounds.
    • The compound’s structure is similar to that of various bioactive molecules, making it a valuable building block in drug discovery.
  • Organic Synthesis

    • It serves as a precursor for the synthesis of more complex organic molecules.
    • The compound’s reactivity allows for the introduction of various functional groups, facilitating the creation of diverse chemical libraries.
  • Biological Studies

    • Researchers use this compound to study the effects of piperidine derivatives on biological systems.
    • It is investigated for its potential as a ligand in receptor binding studies.
  • Industrial Applications

    • The compound is used in the production of specialty chemicals and materials.
    • Its derivatives find applications in the development of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Aminopiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminopiperidin-1-yl)ethanol: Similar structure with an ethanol group instead of an acetamide group.

    4-Aminopiperidine: The parent compound without the acetamide group.

    2-(4-Aminopiperidin-1-yl)propanoic acid: Contains a propanoic acid group instead of an acetamide group.

Uniqueness

2-(4-Aminopiperidin-1-yl)acetamide is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both an amino group and an acetamide group allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-6-1-3-10(4-2-6)5-7(9)11/h6H,1-5,8H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVCVWALQWYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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